molecular formula C4H10F2NP B14763432 Phosphoramidous difluoride, diethyl- CAS No. 363-84-8

Phosphoramidous difluoride, diethyl-

Cat. No.: B14763432
CAS No.: 363-84-8
M. Wt: 141.10 g/mol
InChI Key: MLRUTOBDHQXDLD-UHFFFAOYSA-N
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Description

Preparation Methods

Phosphoramidous difluoride, diethyl- can be synthesized through several methods. One common synthetic route involves the reaction of diethylamine with phosphorus trichloride, followed by fluorination. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Phosphoramidous difluoride, diethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphoramidous difluoride, diethyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidates.

    Biology: It is studied for its potential use in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: It is used in the production of flame retardants, organic dyes, and extractors.

Mechanism of Action

The mechanism by which phosphoramidous difluoride, diethyl- exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The phosphorus atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pathways involved often include the formation of phosphoramidate intermediates, which can further react to form various products .

Comparison with Similar Compounds

Phosphoramidous difluoride, diethyl- can be compared with other similar compounds such as:

Phosphoramidous difluoride, diethyl- is unique due to its specific reactivity and the presence of ethyl groups, which can influence its chemical behavior and applications.

Properties

CAS No.

363-84-8

Molecular Formula

C4H10F2NP

Molecular Weight

141.10 g/mol

IUPAC Name

N-difluorophosphanyl-N-ethylethanamine

InChI

InChI=1S/C4H10F2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3

InChI Key

MLRUTOBDHQXDLD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(F)F

Origin of Product

United States

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